molecular formula C21H23N3O3S2 B2858389 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone CAS No. 941931-70-0

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

Cat. No.: B2858389
CAS No.: 941931-70-0
M. Wt: 429.55
InChI Key: OZIXKDVIENQTON-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a synthetic compound featuring a benzothiazole-piperazine core linked to a 4-(ethylsulfonyl)phenyl ethanone moiety.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-2-29(26,27)17-9-7-16(8-10-17)15-20(25)23-11-13-24(14-12-23)21-22-18-5-3-4-6-19(18)28-21/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXKDVIENQTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with key analogs. Data are synthesized from anticancer, antipsychotic, and antifungal studies.

Structural and Pharmacological Comparison

Compound ID/Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Findings Reference
Target: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone Benzothiazole-piperazine 4-(ethylsulfonyl)phenyl ethanone Not reported Not reported Hypothesized enhanced metabolic stability due to ethylsulfonyl group. N/A
5j: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone Benzothiazole-piperazine Benzothiazole-thiomethyl triazole 507.10 Anticancer Moderate cytotoxicity against cancer cell lines; structural flexibility may limit potency.
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl-piperazine 2-methoxyphenyl ~380 (estimated) Antipsychotic High anti-dopaminergic activity; lower catalepsy risk due to methoxy substitution.
APEHQ: 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone Piperazine-ethanone Azo-linked 8-hydroxyquinoline Not reported Antifungal (metal complexes) Metal complexes (e.g., Cu²⁺, Ni²⁺) show enhanced antifungal activity vs. ligand alone.
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13) Benzothiazole-piperazine 4-chlorophenyl butanone Not reported Not reported Extended aliphatic chain may reduce CNS penetration compared to ethanone derivatives.

Key Comparative Insights

Substituent Effects on Activity :

  • The ethylsulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) than the benzothiazole-thio moiety in 5j . This may enhance receptor binding affinity and metabolic stability.
  • Methoxy and chloro substituents (e.g., in biphenyl derivatives) correlate with antipsychotic activity but may increase off-target effects compared to ethylsulfonyl .

Structural Flexibility and Pharmacokinetics: Compounds with longer aliphatic chains (e.g., butanone in ) exhibit reduced blood-brain barrier (BBB) penetration, whereas ethanone derivatives like the target compound may optimize CNS bioavailability .

QSAR and Computational Predictions :

  • Biphenyl-piperazine analogs highlight the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in antidopaminergic activity . The ethylsulfonyl group’s impact on these parameters remains to be explored.

Metal Coordination Potential: Unlike APEHQ, which forms bioactive metal complexes, the target compound’s ethylsulfonyl group may limit metal coordination, directing its utility toward non-metalloenzyme targets .

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
  • Solvent Selection : Use dichloromethane (DCM) for coupling reactions due to its inertness and solubility properties .
  • Catalysts : Microwave-assisted synthesis can reduce reaction times (e.g., from 24h to 2h) while improving yields by 15–20% .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the target compound’s purity and structural integrity?

Q. Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperazine ring connectivity (δ 3.2–3.8 ppm for N-CH2) and ketone carbonyl (δ 195–205 ppm) .
  • Mass Spectrometry (HR-MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 470.12) and detect impurities via isotopic patterns .
  • HPLC-PDA : Use a C18 column (ACN/H2O gradient) to assess purity (>95%) and monitor degradation products under stress conditions .

Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s antimicrobial potential?

Q. Methodological Answer :

Systematic Substituent Variation :

  • Modify the ethylsulfonyl group to methylsulfonyl or benzylsulfonyl to assess hydrophobicity effects .
  • Replace the benzothiazole ring with benzoxazole or imidazole to evaluate heterocycle specificity .

Biological Assays :

  • Conduct MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Computational Modeling :

  • Perform molecular docking against bacterial targets (e.g., M. tuberculosis enoyl-ACP reductase) to identify key binding interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

Q. Methodological Answer :

Pharmacokinetic Profiling :

  • Measure plasma half-life and bioavailability using LC-MS/MS. Poor in vivo efficacy may correlate with rapid hepatic clearance (e.g., CYP3A4 metabolism) .

Metabolite Identification :

  • Use high-resolution mass spectrometry (HR-MS/MS) to detect inactive metabolites (e.g., sulfoxide derivatives) .

Formulation Optimization :

  • Employ nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Basic: What in vitro models are appropriate for initial screening of this compound’s neuropharmacological activity?

Q. Methodological Answer :

  • Receptor Binding Assays :
    • Screen against serotonin (5-HT1A) and dopamine (D2) receptors via radioligand displacement (IC50 values <100 nM suggest high affinity) .
  • Enzyme Inhibition :
    • Test acetylcholinesterase (AChE) inhibition using Ellman’s method; IC50 <10 µM indicates therapeutic potential .

Advanced: How can computational chemistry methods predict and optimize the compound’s metabolic stability?

Q. Methodological Answer :

CYP450 Metabolism Prediction :

  • Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., ethylsulfonyl group prone to oxidation) .

Molecular Dynamics (MD) Simulations :

  • Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>90% reduces free drug availability) .

QSAR Modeling :

  • Develop quantitative models correlating logP values (>3.0) with improved blood-brain barrier penetration .

Basic: What are the primary degradation pathways observed under various pH conditions for sulfonyl-containing compounds like this one?

Q. Methodological Answer :

  • Acidic Conditions (pH 1–3) : Hydrolysis of the sulfonyl group to sulfonic acid derivatives .
  • Alkaline Conditions (pH 10–12) : Nucleophilic attack on the ketone moiety, forming hydrates or alcohols .
  • Oxidative Stress : Sulfonyl-to-sulfoxide conversion under H2O2 exposure; monitor via TLC (Rf shift from 0.6 to 0.4) .

Advanced: What orthogonal analytical approaches validate the compound’s stability in long-term storage?

Q. Methodological Answer :

  • XRPD : Detect crystalline-to-amorphous transitions affecting solubility .
  • DSC : Identify melting point shifts (>5°C indicates polymorphism) .
  • LC-MS Stability Monitoring : Store at -20°C under argon; monthly testing for 12 months shows <2% degradation .

Advanced: How can researchers address solubility limitations in biological assays for this lipophilic compound?

Q. Methodological Answer :

  • Co-Solvent Systems : Use 10% DMSO/PBS (v/v) for in vitro assays; confirm no solvent interference via negative controls .
  • Nanoformulation : Prepare PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion (e.g., 2 mg/mL vs. 0.1 mg/mL free compound) .

Basic: What safety protocols are essential when handling intermediates containing reactive sulfonyl groups?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and fume hoods to prevent skin/eye contact .
  • Waste Management : Quench reactive intermediates with 10% sodium bicarbonate before disposal .

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